2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features an adamantyl group, a piperazine ring, and a substituted acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common route involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate. This intermediate is then reacted with 3-chloro-2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Hydroxyl-adamantyl derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The piperazine ring can interact with polar residues, while the substituted phenylacetamide moiety can form hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide
- 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantyl group also imparts rigidity and enhances the compound’s stability.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O/c1-16-20(24)3-2-4-21(16)25-22(28)15-26-5-7-27(8-6-26)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-4,17-19H,5-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFFPKVTKSTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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